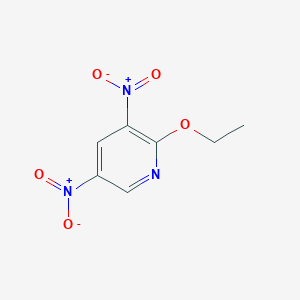

2-Ethoxy-3,5-dinitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKINOKUGGTRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302935 | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-41-9 | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18617-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Characteristics of 2-Ethoxy-3,5-dinitropyridine

Foreword: Charting the Unknown

In the landscape of chemical research and drug development, scientists frequently encounter novel molecules with sparse characterization in existing literature. 2-Ethoxy-3,5-dinitropyridine is one such compound. While its dinitropyridine core suggests potential applications in energetic materials or as a versatile intermediate in medicinal chemistry, a comprehensive public datasheet of its physical properties is notably absent.[1] This guide, therefore, serves a dual purpose: to present a predictive and comparative analysis of its key physical characteristics, grounded in the properties of analogous compounds, and to provide robust, field-proven experimental protocols for researchers to determine these properties definitively. This document is structured not as a rigid template, but as a logical workflow for the comprehensive characterization of a novel chemical entity, empowering researchers to proceed with confidence and scientific rigor.

Molecular Identity and Predicted Physical Properties

The foundational step in characterizing any compound is to establish its molecular identity and predict its fundamental physical attributes. This allows for informed decisions in handling, purification, and downstream applications.

Molecular Structure and Formula

The unequivocal structure of 2-Ethoxy-3,5-dinitropyridine dictates its chemical behavior and physical properties. Based on IUPAC nomenclature, the molecular formula is C₇H₇N₃O₄, leading to a calculated molecular weight of 213.15 g/mol .

Diagram 1: Molecular Structure of 2-Ethoxy-3,5-dinitropyridine

A 2D representation of 2-Ethoxy-3,5-dinitropyridine.

Summary of Predicted and Comparative Physical Properties

Due to the absence of direct experimental data, the following table summarizes predicted properties based on chemical principles and comparative data from structurally similar compounds. This serves as a preliminary guide for experimental design.

| Property | Predicted/Comparative Value | Rationale and Comparative Insights |

| Appearance | Yellow Crystalline Solid | Nitroaromatic compounds are typically yellow due to electronic transitions involving the nitro groups. The solid state is expected due to the planar aromatic structure and strong intermolecular forces. |

| Melting Point (°C) | Undetermined (Predicted > 94°C) | No experimental data is available. The related compound 2-Ethoxy-5-nitropyridine melts at 90-94°C. The presence of a second nitro group in the target molecule is expected to increase crystal lattice energy and raise the melting point. |

| Boiling Point (°C) | Decomposes before boiling | Nitroaromatic compounds are often thermally sensitive and may decompose violently upon heating.[2] It is inadvisable to determine an atmospheric boiling point. |

| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., Acetone, DMSO, DMF) | The polar nitro and ether groups are countered by the nonpolar aromatic ring and ethyl chain, suggesting poor solubility in water.[3] Good solubility is expected in solvents that can engage in dipole-dipole interactions without being strongly protic. |

| Density (g/cm³) | Undetermined (Predicted > 1.5 g/cm³) | The density of crystalline energetic materials containing dinitropyridine cores is typically high. For instance, a derivative, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine, has a density of 1.677 g/cm³. |

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for structural confirmation. Below is a predictive guide to the key features expected in the NMR, IR, and Mass Spectra of 2-Ethoxy-3,5-dinitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Ethoxy Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-) are anticipated. The quartet will be downfield due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: Two distinct signals in the aromatic region (likely > 8.0 ppm), each integrating to 1H. These protons, at positions 4 and 6, will appear as doublets due to coupling with each other.

-

Diagram 2: Predicted ¹H NMR Splitting Pattern

Expected coupling relationships in the ¹H NMR spectrum.

-

¹³C NMR: The carbon NMR will show 7 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons attached to nitro groups and the ether oxygen will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the nitro groups.

-

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-O-C Ether: A strong C-O stretching band should appear in the 1200-1250 cm⁻¹ region.

-

Aromatic Ring: C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region, and C-H stretching above 3000 cm⁻¹.

Mass Spectrometry (MS)

Using Electron Ionization (EI), the following is anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 213, corresponding to the molecular weight. The nitrogen rule predicts an odd molecular weight for a compound with an odd number of nitrogen atoms (3 in this case), which is consistent.[4]

-

Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30).[5] Fragmentation of the ethoxy group, such as the loss of an ethyl radical (C₂H₅, m/z = 29), is also highly probable.

Experimental Determination of Physical Characteristics: Standard Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the physical and spectroscopic properties of 2-Ethoxy-3,5-dinitropyridine.

Workflow for Physicochemical Characterization

Diagram 3: Characterization Workflow

A logical workflow for the characterization of a novel compound.

Protocol 1: Melting Point Determination

This protocol uses a standard capillary melting point apparatus.[6] The melting point provides a crucial indication of purity; a sharp melting range (0.5-1.0°C) is characteristic of a pure compound.

-

Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Initial Rapid Determination: Place the loaded capillary into the apparatus. Heat at a rapid rate (10-20°C/min) to find an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C/minute.[7]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this as the melting range.

Protocol 2: Qualitative Solubility Assessment

This protocol determines the solubility of the compound in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and spectroscopic analysis.[8]

-

Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Sample Addition: Add approximately 10-20 mg of 2-Ethoxy-3,5-dinitropyridine to each test tube.

-

Mixing: Agitate each tube vigorously for 30-60 seconds.

-

Observation: Observe each tube for dissolution. If the solid completely disappears, the compound is soluble. If it remains suspended or settled, it is insoluble. Gentle warming can be applied to test for enhanced solubility at elevated temperatures, but this should be done with caution given the nature of the compound.

Protocol 3: Spectroscopic Sample Preparation and Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Acetone-d₆ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

ATR-FTIR is a rapid and simple method for acquiring an IR spectrum of a solid powder with minimal sample preparation.[11]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[12]

-

Spectrum Collection: Collect the sample spectrum.

-

Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: For initial characterization, Electron Ionization (EI) is typically used to induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular ion with less fragmentation.[13]

-

Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Protocol 4: Thermal Stability Analysis (TGA/DSC)

Given that dinitropyridines can be energetic, understanding their thermal stability is a critical safety and handling consideration.[14] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, indicating phase transitions or decomposition events.[15]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and a reference pan into the instrument.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).

-

Data Analysis:

-

TGA: Analyze the resulting thermogram for the onset temperature of decomposition, indicated by a significant mass loss.

-

DSC: Analyze the thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of a sharp exotherm is a critical indicator of thermal instability.

-

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the physical characteristics of 2-Ethoxy-3,5-dinitropyridine. While direct experimental data remains to be published, the predictive and comparative analyses herein offer a solid foundation for researchers. The provided protocols are designed to be robust and reliable, enabling the generation of high-quality data. The potential of dinitropyridine derivatives in various fields underscores the importance of such fundamental characterization.[1] It is our hope that this guide will facilitate further research into this and other novel chemical entities, paving the way for new discoveries and applications.

References

-

(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available from: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available from: [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]

-

Solubility test for Organic Compounds. Available from: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available from: [Link]

-

A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. Available from: [Link]

- CN105294580A - Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof - Google Patents.

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives | Chemical Reviews - ACS Publications. Available from: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available from: [Link]

-

Advancing Energy Storage Systems Through TGA and DSC Material Evaluation - AZoM. Available from: [Link]

-

Solubility of Organic Compounds. Available from: [Link]

-

Melting point determination. Available from: [Link]

-

WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. Available from: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available from: [Link]

-

NMR Sample Preparation. Available from: [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. Available from: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

-

Microcalorimetry and DSC study of the compatibility of energetic materials - ResearchGate. Available from: [Link]

-

3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem. Available from: [Link]

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. Available from: [Link]

-

Powder Samples - Shimadzu. Available from: [Link]

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Available from: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available from: [Link]

-

Preparation of bone powder for FTIR-ATR analysis: The particle size effect - ResearchGate. Available from: [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. Available from: [Link]

-

Thermal Stability of Explosives - CHIMIA. Available from: [Link]

-

Measuring the Melting Point - Westlab. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

NMR Sample Prepara-on. Available from: [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. Available from: [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Thermal Analysis - Penn State Materials Research Institute. Available from: [Link]

-

1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023) DRAFT F. Available from: [Link]

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives - OSTI.GOV. Available from: [Link]

-

Solubility Tests for Organic Compounds - YouTube. Available from: [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Available from: [Link]

-

TNT - Wikipedia. Available from: [Link]

-

Mass Spectrometry - MSU chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TNT - Wikipedia [en.wikipedia.org]

- 4. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. agilent.com [agilent.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. azom.com [azom.com]

An In-depth Technical Guide to 2-Ethoxy-3,5-dinitropyridine (CAS: 18617-41-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethoxy-3,5-dinitropyridine, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes key information on its synthesis, reactivity, and potential biological relevance, offering field-proven insights and detailed protocols to support further research and development.

Introduction and Physicochemical Properties

2-Ethoxy-3,5-dinitropyridine is a substituted pyridine derivative characterized by an ethoxy group at the 2-position and two nitro groups at the 3 and 5-positions. The presence of these functional groups, particularly the electron-withdrawing nitro groups, significantly influences the chemical reactivity and potential biological activity of the molecule. Dinitropyridine compounds are recognized as valuable precursors for a range of biologically active molecules, exhibiting properties such as antitumor, antiviral, and anti-neurodegenerative activities.[1]

While specific experimental data for 2-Ethoxy-3,5-dinitropyridine is not extensively reported in publicly available literature, its properties can be estimated based on related compounds and computational studies.

Table 1: Physicochemical Properties of 2-Ethoxy-3,5-dinitropyridine and Related Compounds

| Property | 2-Ethoxy-3,5-dinitropyridine (Predicted/Calculated) | 2-Methoxy-3,5-dinitropyridine[2] | 2-Ethoxy-5-nitropyridine[3] |

| CAS Number | 18617-41-9 | 18617-40-8 | 31594-45-3 |

| Molecular Formula | C₇H₇N₃O₅ | C₆H₅N₃O₅ | C₇H₈N₂O₃ |

| Molecular Weight | 213.15 g/mol | 199.12 g/mol | 168.15 g/mol |

| Appearance | Not Reported | Not Reported | White to Light yellow powder/crystal |

| Melting Point | Not Reported | Not Reported | 90.0 to 94.0 °C |

| Boiling Point | Not Reported | Not Reported | Not Reported |

| Solubility | Not Reported | Not Reported | Not Reported |

Synthesis of 2-Ethoxy-3,5-dinitropyridine

The most logical and established synthetic route to 2-Ethoxy-3,5-dinitropyridine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by an ethoxide nucleophile. The precursor for this synthesis is 2-chloro-3,5-dinitropyridine. The strong electron-withdrawing effect of the two nitro groups at the 3- and 5-positions makes the 2-position of the pyridine ring highly electrophilic and thus susceptible to nucleophilic attack.[3]

Caption: Synthetic workflow for 2-Ethoxy-3,5-dinitropyridine.

Experimental Protocol: Synthesis of 2-Ethoxy-3,5-dinitropyridine

This protocol is a generalized procedure based on established methods for SNAr reactions on activated chloropyridines.[4]

Materials:

-

2-Chloro-3,5-dinitropyridine

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (Na)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small, incremental portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-3,5-dinitropyridine. Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3,5-dinitropyridine) is no longer detectable.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-Ethoxy-3,5-dinitropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Mechanism

The primary mode of reactivity for 2-Ethoxy-3,5-dinitropyridine in the context of drug development is its participation in further nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyridine ring, enhanced by the two nitro groups, makes it susceptible to attack by various nucleophiles.

A computational study investigating the SNAr reaction of 2-ethoxy-3,5-dinitropyridine with piperidine has provided insights into its reactivity.[3] The study, using Density Functional Theory (DFT) calculations, revealed that the nitro groups stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack.[3] The reaction proceeds via a bimolecular pathway, forming a stable Meisenheimer complex as an intermediate.[2]

Caption: General mechanism for SNAr on 2-Ethoxy-3,5-dinitropyridine.

This reactivity profile suggests that the ethoxy group can be displaced by a variety of nucleophiles, including amines, thiols, and other oxygen nucleophiles, allowing for the synthesis of a diverse library of substituted dinitropyridine derivatives for structure-activity relationship (SAR) studies.

Potential Applications in Drug Development

While experimental biological data for 2-Ethoxy-3,5-dinitropyridine is limited, the broader class of dinitropyridines has been investigated for various therapeutic applications.[1] The pyridine scaffold is a common motif in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[5]

A recent computational study has explored the potential of 2-ethoxy-3,5-dinitropyridine as an inhibitor for SARS-CoV-2.[3] Molecular docking simulations suggest that this compound and its derivatives could form stable interactions with key viral proteins, such as the main protease (Mpro) and the spike protein.[2] This indicates a potential avenue for the development of novel antiviral agents. However, it is crucial to note that these findings are based on computational models and require experimental validation.

The reactivity of 2-Ethoxy-3,5-dinitropyridine as a scaffold for SNAr reactions makes it a valuable building block in medicinal chemistry. By introducing various substituents at the 2-position, researchers can systematically explore the SAR and optimize the compound's properties for a desired biological target.

Characterization

Table 2: Predicted Spectroscopic Data for 2-Ethoxy-3,5-dinitropyridine

| Technique | Predicted Features |

| ¹H NMR | Ethoxy group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.5 ppm (CH₂). Pyridine ring protons: Two singlets or doublets in the aromatic region (likely downfield, > 8.5 ppm) due to the strong deshielding effect of the nitro groups. |

| ¹³C NMR | Ethoxy group: Peaks around 15 ppm (CH₃) and 65 ppm (CH₂). Pyridine ring carbons: Four distinct signals in the aromatic region, with the carbon attached to the ethoxy group appearing at a lower chemical shift than the other ring carbons. The carbons attached to the nitro groups would be significantly deshielded. |

| FT-IR | C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹. NO₂ stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching: A band in the region of 1250-1000 cm⁻¹. Aromatic C=N and C=C stretching: Bands in the 1600-1400 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (213.15 m/z). Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group, nitro groups, and potentially rearrangement of the pyridine ring. |

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Nitroaromatic compounds can also have long-term health effects.

-

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available safety data for structurally related molecules.

Conclusion

2-Ethoxy-3,5-dinitropyridine represents a valuable, albeit understudied, chemical entity with significant potential in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the inherent reactivity of the dinitropyridine scaffold, makes it an attractive starting point for the generation of diverse compound libraries. While current knowledge of its biological activity is primarily based on computational studies, these findings provide a strong rationale for further experimental investigation. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the potential of 2-Ethoxy-3,5-dinitropyridine in their drug discovery and development programs.

References

-

Pipzine Chemicals. 2-Ethoxypyridine Manufacturer & Supplier in China. Available at: [Link].

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. (2024-12-24). Available at: [Link].

-

A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. Available at: [Link].

-

2-Methoxy-3,5-dinitropyridine | C6H5N3O5 | CID 597960 - PubChem. Available at: [Link].

-

2,CHLORO-3,5-DINITROPYRIDINE AR MSDS CAS-No. - Loba Chemie. (2016-05-18). Available at: [Link].

-

2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine - The Good Scents Company. Available at: [Link].

- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.

-

(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available at: [Link].

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available at: [Link].

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link].

-

Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review | Request PDF - ResearchGate. (2024-05-24). Available at: [Link].

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025-01-01). Available at: [Link].

-

NMR Chemical Shifts. Available at: [Link].

-

2,CHLORO-3,5-DINITROPYRIDINE AR MSDS CAS-No. - Loba Chemie. (2016-05-18). Available at: [Link].

-

2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link].

-

2-Ethoxy-3,5-hexadiene | C8H14O | CID 180560 - PubChem - NIH. Available at: [Link].

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available at: [Link].

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). Available at: [Link].

-

Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing). Available at: [Link].

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link].

-

2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine - The Good Scents Company. Available at: [Link].

-

a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link].

-

1H NMR Chemical Shift - Oregon State University. Available at: [Link].

-

4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxy-3,5-dinitropyridine | C6H5N3O5 | CID 597960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 2-Ethoxy-3,5-dinitropyridine

Abstract and Scope

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 2-Ethoxy-3,5-dinitropyridine. Dinitropyridines are a significant class of heterocyclic compounds, serving as versatile precursors in the development of agrochemicals, energetic materials, and biologically active molecules for drug discovery.[1] The focus of this document is the pronounced electrophilic character of the 2-Ethoxy-3,5-dinitropyridine scaffold, a feature imparted by the potent electron-withdrawing effects of its constituent nitro groups and the pyridine ring nitrogen.

We will delve into the mechanistic underpinnings of its reactivity, primarily through the lens of Nucleophilic Aromatic Substitution (SNAr). The guide synthesizes data from kinetic, thermodynamic, and computational studies to provide a quantitative understanding of its behavior with nucleophiles. Detailed, field-tested experimental protocols for its synthesis and kinetic analysis are provided for researchers. This document is intended for organic chemists, medicinal chemists, and drug development scientists who require a deep, practical understanding of this reagent's capabilities.

Molecular Architecture and Electronic Landscape

The reactivity of 2-Ethoxy-3,5-dinitropyridine is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient compared to benzene, and the addition of two nitro groups at the 3- and 5-positions drastically amplifies this effect.

Causality of Electrophilicity:

-

Inductive Effects: The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro groups are highly electronegative, pulling electron density away from the aromatic ring carbons through the sigma bond framework.

-

Resonance Effects: The nitro groups strongly withdraw electron density via resonance, creating significant partial positive charges (δ+) on the ring carbons, particularly at the 2-, 4-, and 6-positions. This deactivation makes the ring exceptionally susceptible to attack by nucleophiles.[2][3]

The positions ortho and para (2-, 4-, 6-) to the ring nitrogen and the nitro groups are the most electron-deficient and, therefore, the primary sites for nucleophilic attack.[4][5]

Caption: Electronic drivers of electrophilicity in the title compound.

X-ray crystallography of 2-ethoxy-3,5-dinitropyridine reveals a planar, non-strained structure, which is an important baseline when comparing its reactivity to more sterically hindered electrophiles like 2,4,6-trinitrobenzene derivatives.[6][7]

Synthesis via Nucleophilic Aromatic Substitution

The most common and efficient route to 2-Ethoxy-3,5-dinitropyridine is through the SNAr reaction, utilizing the commercially available and highly reactive precursor, 2-chloro-3,5-dinitropyridine. The chloride ion is an excellent leaving group in this electron-deficient system, readily displaced by an ethoxide nucleophile.

Caption: Workflow for the synthesis of 2-Ethoxy-3,5-dinitropyridine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for SNAr on chloronitropyridine scaffolds.[8]

Materials:

-

2-Chloro-3,5-dinitropyridine (1.0 eq)

-

Sodium metal (1.1 eq)

-

Anhydrous Ethanol (sufficient volume to dissolve starting material)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., Argon), carefully add sodium metal (1.1 eq) in small portions to a stirred flask of anhydrous ethanol at room temperature. The reaction is exothermic. Stir until all sodium has dissolved to form a clear solution of sodium ethoxide.

-

SNAr Reaction: Add 2-chloro-3,5-dinitropyridine (1.0 eq) to the freshly prepared sodium ethoxide solution.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is fully consumed.

-

Work-up: Cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract the aqueous phase three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2-Ethoxy-3,5-dinitropyridine.

Core Reactivity: The SNAr Mechanism with Nucleophiles

The high electrophilicity of 2-Ethoxy-3,5-dinitropyridine makes it an excellent substrate for SNAr reactions. Studies with aliphatic amines, such as piperidine and pyrrolidine, in dipolar aprotic solvents like DMSO, have provided deep mechanistic insights.[6][7]

The reaction is not a simple, single-step substitution. It involves the formation of intermediates and can proceed via competing pathways.

-

Initial Nucleophilic Attack: The nucleophile (e.g., an amine) attacks an electron-deficient carbon atom on the pyridine ring.

-

Formation of a σ-adduct (Meisenheimer Complex): This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a σ-adduct. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization.[3]

-

Expulsion of the Leaving Group: Aromatization is restored by the elimination of the leaving group (in this case, ethoxide).

Computational studies using Density Functional Theory (DFT) have confirmed this pathway, showing that the electron-withdrawing nitro groups stabilize the transition state, thus lowering the overall activation energy and making the reaction highly favorable.[2][9]

Caption: Key steps in the SNAr mechanism for the title compound.

Competing Pathways: Adduct Formation vs. Substitution

Kinetic and equilibrium studies have revealed a fascinating complexity in the reactions with aliphatic amines.[6][7] Two primary pathways compete:

-

Path A (Substitution at C-2): Nucleophilic attack occurs at the C-2 position, which bears the ethoxy leaving group. This leads to the formation of an intermediate σ-adduct, followed by the expulsion of ethoxide to yield the final substitution product.

-

Path B (Adduct Formation at C-6): Nucleophilic attack also occurs at the C-6 position (para to the C-2 position). This results in the rapid and reversible formation of a thermodynamically stable anionic σ-adduct at this position. This adduct does not lead to a substitution product as there is no leaving group at C-6.

In many cases, the formation of the C-6 adduct is kinetically favored and more thermodynamically stable than the C-2 adduct that leads to substitution.[6] This means that upon mixing the reagents, a rapid build-up of the C-6 adduct is observed, followed by a slower reaction that leads to the C-2 substitution product.

Quantitative Reactivity Data

The rates and equilibria of these reactions are highly dependent on the nucleophile, the solvent, and the presence of a base. Base catalysis is often observed, which can be attributed to rate-limiting proton transfer from the initially formed zwitterionic intermediate to a base.[7]

The table below summarizes key findings from studies in DMSO.

| Reaction Parameter | Nucleophile | Solvent | Observation | Reference |

| Equilibrium (Adduct Formation) | Pyrrolidine | DMSO | Rapid, reversible formation of the C-6 σ-adduct. | [6][7] |

| Kinetics (Substitution) | Pyrrolidine | DMSO | Slower displacement of the 2-ethoxy group. | [6][7] |

| Mechanism | Aliphatic Amines | DMSO | Base catalysis suggests rate-limiting proton transfer from the zwitterionic intermediate. | [7] |

| Solvent Effects | Pyrrolidine | Various | Equilibrium constants for σ-adduct formation decrease in the order: DMSO > DMF >> Acetonitrile. | [7] |

Applications in Drug Discovery and Synthesis

The predictable and high reactivity of 2-Ethoxy-3,5-dinitropyridine makes it a valuable electrophilic scaffold in synthetic chemistry.

-

Medicinal Chemistry: Its ability to readily react with amine, thiol, or alcohol nucleophiles allows for the rapid generation of compound libraries. This is particularly useful in the hit-to-lead optimization phase of drug discovery.

-

Case Study - SARS-CoV-2 Inhibitors: Recent computational studies have explored the SNAr reaction of 2-Ethoxy-3,5-dinitropyridine with piperidine as a pathway to potential SARS-CoV-2 inhibitors.[2][9] The dinitropyridine core serves as a key pharmacophore, and the facile substitution at the C-2 position allows for the introduction of various fragments to probe the binding pockets of viral proteins. These studies highlight that the reaction has a low activation energy, making it a promising and efficient route for developing novel antiviral candidates.[2]

Experimental Methodologies: Kinetic Analysis

Protocol: UV-Vis Spectrophotometric Kinetic Study

This protocol describes a method to measure the rate of reaction between 2-Ethoxy-3,5-dinitropyridine and an amine nucleophile by monitoring the formation of the product or a colored intermediate.

Equipment:

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes

-

Stock solutions of 2-Ethoxy-3,5-dinitropyridine and the amine nucleophile in the desired solvent (e.g., DMSO)

Procedure:

-

Prepare Solutions: Create a stock solution of 2-Ethoxy-3,5-dinitropyridine of known concentration. Prepare a series of amine solutions at much higher concentrations to ensure pseudo-first-order conditions.

-

Wavelength Scan: Record the UV-Vis spectrum of the starting material and the final product (after the reaction has gone to completion) to identify a suitable wavelength for monitoring. This is typically the λ_max of the product or a key intermediate where the starting material has minimal absorbance.

-

Kinetic Run: Equilibrate the cuvette containing the 2-Ethoxy-3,5-dinitropyridine solution in the spectrophotometer at the desired temperature.

-

Initiate Reaction: Rapidly inject the amine solution into the cuvette and begin recording the absorbance at the chosen wavelength over time.

-

Data Analysis: The observed rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t).

-

Determine Second-Order Rate Constant: Plot the values of k_obs against the concentration of the amine. For a simple second-order reaction, this plot should be linear, and the slope will be the second-order rate constant (k₂).

Conclusion

2-Ethoxy-3,5-dinitropyridine is a powerful and versatile electrophile whose reactivity is dominated by the strong electron-withdrawing nature of its two nitro groups. Its chemistry is a classic example of Nucleophilic Aromatic Substitution on a heteroaromatic ring. Mechanistic studies have revealed a sophisticated interplay between kinetically and thermodynamically favored pathways, including the formation of stable σ-adducts and the slower, base-catalyzed substitution of the ethoxy group. This well-defined reactivity profile, combined with its straightforward synthesis, makes it an invaluable tool for researchers in organic synthesis and professionals in drug development seeking to construct complex molecular architectures.

References

-

(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available from: [Link]

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. Available from: [Link]

-

Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the ... - RSC Publishing. Available from: [Link]

-

Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available from: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available from: [Link]

-

2,CHLORO-3,5-DINITROPYRIDINE AR MSDS CAS-No. - Loba Chemie. Available from: [Link]

-

Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol - ResearchGate. Available from: [Link]

- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.

-

A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. Available from: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

-

Electrophilicity and Nucleophilicity Scales at Different DFT Computational Levels. Available from: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]

-

Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Available from: [Link]

-

Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. Available from: [Link]

-

The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.. Available from: [Link]

-

Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods - MDPI. Available from: [Link]

-

Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds - MDPI. Available from: [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available from: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available from: [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available from: [Link]

-

2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Ethoxy-3,5-dinitropyridine as a Versatile Starting Material in Organic Synthesis

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Core

2-Ethoxy-3,5-dinitropyridine is a pivotal reagent in the arsenal of synthetic organic chemists, particularly those engaged in the construction of complex heterocyclic scaffolds. The strategic placement of two electron-withdrawing nitro groups on the pyridine ring profoundly activates the molecule towards nucleophilic aromatic substitution (SNAr), rendering the ethoxy group at the 2-position a versatile leaving group. This inherent reactivity, coupled with the potential for further functionalization of the nitro groups, establishes 2-ethoxy-3,5-dinitropyridine as a valuable starting material for the synthesis of a diverse array of substituted pyridines, which are prominent motifs in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-ethoxy-3,5-dinitropyridine is paramount for its effective use in synthesis and for the accurate interpretation of experimental results. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C7H7N3O5 | PubChem |

| Molecular Weight | 213.15 g/mol | PubChem |

| Appearance | Light yellow solid | [2] |

| Melting Point | 90.0 to 94.0 °C | [3] |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General Knowledge |

Spectroscopic Characterization:

The structural integrity and purity of 2-ethoxy-3,5-dinitropyridine are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Data |

| 1H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and two distinct aromatic protons on the pyridine ring. |

| 13C NMR | Resonances for the two carbons of the ethoxy group and the five carbons of the dinitropyridine ring. |

| IR Spectroscopy | Characteristic strong absorption bands for the nitro groups (typically around 1530 cm-1 and 1350 cm-1) and C-O stretching for the ethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Purification: A Robust and Reproducible Protocol

The synthesis of 2-ethoxy-3,5-dinitropyridine is most commonly achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3,5-dinitropyridine, with sodium ethoxide. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 2-Ethoxy-3,5-dinitropyridine

This protocol is adapted from established procedures for nucleophilic aromatic substitution on activated halopyridines.[4]

Materials:

-

2-Chloro-3,5-dinitropyridine

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; therefore, proper ventilation is essential.[4] Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.[4]

-

Nucleophilic Aromatic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-3,5-dinitropyridine portion-wise. Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3,5-dinitropyridine) is completely consumed.[4]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane (3 x volume of water).[4]

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. The crude 2-ethoxy-3,5-dinitropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of 2-Ethoxy-3,5-dinitropyridine.

Reactivity and Mechanistic Insights: The SNAr Pathway

The synthetic utility of 2-ethoxy-3,5-dinitropyridine is predominantly derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The two nitro groups, being powerful electron-withdrawing groups, significantly lower the electron density of the pyridine ring, making it highly electrophilic and facilitating nucleophilic attack.[5] This enhanced reactivity allows for the displacement of the ethoxy group by a wide range of nucleophiles, including amines, thiols, and alkoxides.

The reaction proceeds via a bimolecular pathway, where the nucleophile attacks the carbon atom bearing the ethoxy group, leading to the formation of a stable Meisenheimer complex.[5][6] The stability of this intermediate is a key factor in the facility of the SNAr reaction. Subsequent elimination of the ethoxide anion regenerates the aromaticity of the pyridine ring and yields the substituted product.

Caption: Generalized mechanism for the SₙAr reaction of 2-Ethoxy-3,5-dinitropyridine.

Applications in Organic Synthesis: A Gateway to Diverse Heterocycles

The ability to introduce a variety of functional groups at the 2-position of the 3,5-dinitropyridine scaffold makes 2-ethoxy-3,5-dinitropyridine a valuable precursor for the synthesis of numerous heterocyclic compounds.[1] These products often serve as key intermediates in the development of biologically active molecules.

Synthesis of Substituted Aminopyridines

One of the most common applications of 2-ethoxy-3,5-dinitropyridine is in the synthesis of 2-amino-3,5-dinitropyridines. These compounds are important building blocks for the construction of more complex nitrogen-containing heterocycles. For instance, the reaction with piperidine has been studied computationally as a potential route to SARS-CoV-2 inhibitors.[5]

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3,5-dinitropyridine

This protocol is based on general procedures for the amination of activated ethoxypyridines.[7]

Materials:

-

2-Ethoxy-3,5-dinitropyridine

-

Piperidine

-

Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethoxy-3,5-dinitropyridine in anhydrous ethanol or DMF.

-

Addition of Nucleophile: Add piperidine (typically 1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to obtain the desired 2-(piperidin-1-yl)-3,5-dinitropyridine.

Precursor to Fused Heterocyclic Systems

The dinitropyridine core can be further manipulated to construct fused heterocyclic systems. For example, reduction of the nitro groups to amines, followed by cyclization reactions, can lead to the formation of pyrido-fused heterocycles, which are of significant interest in medicinal chemistry.[8]

Safety and Handling: A Prudent Approach to a Reactive Reagent

Conclusion: A Versatile and Indispensable Tool in Modern Synthesis

2-Ethoxy-3,5-dinitropyridine has firmly established itself as a versatile and valuable starting material in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for further transformations of the resulting products, provides a reliable and efficient entry into a wide range of substituted pyridine derivatives and more complex heterocyclic systems. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of this key building block is essential for the design and execution of innovative and successful synthetic strategies.

References

-

(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available from: [Link] [Accessed January 24, 2026].

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. Available from: [Link] [Accessed January 24, 2026].

-

Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Available from: [Link] [Accessed January 24, 2026].

-

Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available from: [Link] [Accessed January 24, 2026].

-

Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link] [Accessed January 24, 2026].

-

synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available from: [Link] [Accessed January 24, 2026].

-

2,CHLORO-3,5-DINITROPYRIDINE AR MSDS CAS-No. - Loba Chemie. Available from: [Link] [Accessed January 24, 2026].

- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. Available from: [Link] [Accessed January 24, 2026].

-

8 Topics in Heterocyclic Chemistry - National Academic Digital Library of Ethiopia. Available from: [Link] [Accessed January 24, 2026].

-

Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. Available from: [Link] [Accessed January 24, 2026].

-

A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. Available from: [Link] [Accessed January 24, 2026].

-

Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Available from: [Link] [Accessed January 24, 2026].

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link] [Accessed January 24, 2026].

-

2-Ethoxy-3,5-hexadiene | C8H14O | CID 180560 - PubChem - NIH. Available from: [Link] [Accessed January 24, 2026].

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH. Available from: [Link] [Accessed January 24, 2026].

-

SYNTHESIS OF 5-SUBSTITUTED ETHYL 3-OXO-2H-PYRAZOLO[4,3– c]PYRIDINE-7-CARBOXYLATE - Semantic Scholar. Available from: [Link] [Accessed January 24, 2026].

Sources

- 1. researchgate.net [researchgate.net]

- 2. lobachemie.com [lobachemie.com]

- 3. 2-Ethoxy-5-nitropyridine | 31594-45-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2-Ethoxy-3,5-dinitropyridine

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 2-Ethoxy-3,5-dinitropyridine. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from analogous compounds and established chemical safety principles to create a framework for its responsible use in a laboratory setting. Given the limited publicly available safety data for this specific molecule, a conservative approach, assuming high toxicity and potential energetic properties based on its structure, is mandated.

Compound Profile and Physicochemical Characteristics

2-Ethoxy-3,5-dinitropyridine is a substituted pyridine ring, characterized by the presence of two electron-withdrawing nitro groups and an electron-donating ethoxy group. This substitution pattern renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is a cornerstone of its utility as a building block in synthetic chemistry, particularly in the development of novel therapeutic agents.[2]

Molecular Structure

Caption: Molecular Structure of 2-Ethoxy-3,5-dinitropyridine.

Physicochemical Data

Specific experimental data for 2-Ethoxy-3,5-dinitropyridine is scarce. The following table includes data inferred from its constituent parts and closely related analogues like 2-Chloro-3,5-dinitropyridine and other nitropyridine derivatives.

| Property | Value / Information | Source / Rationale |

| Molecular Formula | C₇H₇N₃O₅ | Calculated |

| Molecular Weight | 213.15 g/mol | Calculated |

| Appearance | Likely a light yellow to orange solid. | Based on analogue 2-Chloro-3,5-dinitropyridine.[3] |

| Melting Point | Not determined. Likely >90 °C. | Analogue 2-Ethoxy-5-nitropyridine melts at 90-94 °C.[4] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents. | General property of similar organic compounds. |

| Thermal Stability | Unknown. Treat as potentially unstable upon heating. | Dinitropyridine derivatives can be energetic materials.[5][6] |

Hazard Identification and Risk Assessment

The primary hazards associated with 2-Ethoxy-3,5-dinitropyridine stem from its chemical structure: a polynitro-aromatic compound. Such compounds must be treated with caution due to risks of high toxicity and potential energetic (explosive) properties.[7]

Toxicological Hazards

No specific toxicological data exists for this compound. However, data from its precursor, 2-Chloro-3,5-dinitropyridine, and related nitroaromatic compounds indicate a high potential for toxicity.

-

Acute Toxicity: The precursor 2-Chloro-3,5-dinitropyridine is classified as "Fatal if swallowed".[3] It is prudent to assume a similar or significant oral toxicity profile for the ethoxy derivative. Nitroaromatic compounds can also be absorbed through the skin.[8]

-

Irritation: Causes skin irritation and serious eye damage are hazard statements for related compounds.[9][10] Direct contact with skin and eyes must be avoided.

-

Respiratory Hazards: May cause respiratory irritation if inhaled as a dust or aerosol.[11]

-

Long-Term Effects: The toxicology of pyridine and its derivatives suggests potential for neurological effects with significant exposure.[12]

Physical and Chemical Hazards

-

Explosive Potential: The presence of two nitro groups on the pyridine ring is a significant structural alert for energetic properties. Dinitropyridines are known precursors to explosives.[5] While the ethoxy group is not as sensitizing as an amino or hydroxyl group, the compound should be handled as a potential energetic material, sensitive to shock, friction, and heat. Thermal decomposition studies on related dinitropyrazole compounds highlight the potential for rapid energy release.[13]

-

Reactivity: The compound is highly reactive towards nucleophiles.[1] It should not be stored with strong bases or reducing agents, as this could initiate a vigorous or uncontrolled reaction. It may be incompatible with strong oxidizing agents.[3]

-

Combustion Products: Combustion will produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Hazard Summary Table

| Hazard Type | GHS Classification (Assumed) | Rationale and Precautionary Notes |

| Acute Oral Toxicity | Category 1 or 2 (Fatal if swallowed) | Based on precursor 2-Chloro-3,5-dinitropyridine.[3] Avoid all routes of ingestion. |

| Acute Dermal Toxicity | Category 2 or 3 (Fatal/Toxic in contact with skin) | High potential for dermal absorption common to nitroaromatics.[8] Prevent all skin contact. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on related nitropyridines.[9][10] |

| Serious Eye Damage | Category 1 (Causes serious eye damage) | Based on related nitropyridines.[11] |

| Explosive Properties | Division 1.4 or 1.5 (Potential explosive) | Structural alert (polynitro-aromatic).[7] Handle with non-sparking tools, avoid shock, friction, and heat. |

Principles of Safe Handling

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls

-

Primary Containment: All handling of solid 2-Ethoxy-3,5-dinitropyridine must be conducted within a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation: The fume hood must have a verified face velocity (typically 80-120 fpm) to ensure containment.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.

Personal Protective Equipment (PPE)

-

Hand Protection: Double-gloving with nitrile gloves is required. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.[9]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For larger scale operations, a chemical-resistant apron is also recommended.

-

Respiratory Protection: A NIOSH-approved respirator with P100 (particulate) cartridges may be required if there is a potential for aerosolization outside of a fume hood, as determined by a risk assessment.

Caption: General workflow for the safe handling of small quantities.

Step-by-Step Handling Protocol (Research Scale, <5g)

-

Preparation:

-

Confirm all required engineering controls are functional.

-

Don all required PPE as described in section 3.2.

-

Prepare the work surface in the fume hood by lining it with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment. Use only non-sparking spatulas (e.g., plastic or bronze).

-

-

Aliquotting Solid:

-

Carefully open the container. Avoid creating dust.

-

Use an anti-static weigh boat or weigh paper.

-

Gently scoop the required amount of solid. Avoid scraping or applying excessive force to minimize friction.

-

Close the primary container tightly immediately after use.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed solid into the designated flask.

-

If making a solution, add the solvent slowly to the solid. Do not add the solid to a large volume of stirred solvent, which could increase dust generation.

-

-

Cleanup:

-

Wipe the spatula and any contaminated surfaces with a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone).

-

Place all contaminated disposable items (gloves, weigh paper, wipes) into a designated solid hazardous waste container.

-

Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.

-

Storage and Waste Management

Storage

-

Container: Store in a tightly sealed, clearly labeled container. Avoid glass stoppers or metal-lined caps, which can cause friction or react with the compound.[7]

-

Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3] The storage location should be a designated cabinet for toxic and reactive chemicals.

-

Segregation: Store separately from incompatible materials, especially strong bases, reducing agents, and oxidizing agents.[3]

-

Time-Sensitive Nature: Polynitro-aromatic compounds can degrade over time to form more sensitive and explosive materials (e.g., picrate-like salts if exposed to metals).[7] It is best practice to date the container upon receipt and opening, and to use the material within a defined period (e.g., 12 months).

Waste Disposal

-

Classification: All waste contaminated with 2-Ethoxy-3,5-dinitropyridine is classified as hazardous waste due to toxicity.[3]

-

Solid Waste: Contaminated gloves, wipes, and other disposable materials must be collected in a labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through an accredited environmental disposal service, following all local, regional, and national regulations.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

-

Spill:

-

Evacuate all non-essential personnel from the area.

-

Wear full PPE, including respiratory protection if necessary.

-

For small spills, gently cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and wash thoroughly.

-

Synthesis and Reactivity Considerations

2-Ethoxy-3,5-dinitropyridine is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction from 2-Chloro-3,5-dinitropyridine and sodium ethoxide.[14] This reaction is highly favorable due to the strong electron-withdrawing effect of the two nitro groups, which stabilizes the intermediate Meisenheimer complex.[2]

Caption: Synthesis pathway for 2-Ethoxy-3,5-dinitropyridine.

Causality in Synthesis Safety:

-

Precursor Hazard: The starting material, 2-Chloro-3,5-dinitropyridine, is highly toxic and must be handled with the same, if not greater, precautions as the product.[3]

-

Reagent Hazard: Sodium ethoxide is a strong base and is water-reactive. It must be handled under anhydrous conditions. Ethanol is a flammable solvent, requiring the reaction to be performed away from ignition sources.

-

Reaction Exotherm: While the reaction is typically controlled by heating to reflux, the potential for an uncontrolled exotherm exists if reagents are mixed too quickly or on too large a scale without adequate cooling.

References

-

Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]

-

Loba Chemie. (2016). 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS. [Link]

-

A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. (n.d.). ResearchGate. [Link]

-

M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - 2-ETHOXY PYRIDINE. [Link]

-

Li, X., Wang, B.-L., & Lin, Q.-H. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials. [Link]

-